1-Hexanesulfonamide
CAS No.: 3144-11-4
Cat. No.: VC3858980
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3144-11-4 |
---|---|
Molecular Formula | C6H15NO2S |
Molecular Weight | 165.26 g/mol |
IUPAC Name | hexane-1-sulfonamide |
Standard InChI | InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
Standard InChI Key | RMSHYQAVCSUECE-UHFFFAOYSA-N |
SMILES | CCCCCCS(=O)(=O)N |
Canonical SMILES | CCCCCCS(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for 1-hexanesulfonamide is 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-methylhexane-1-sulfonamide . Its molecular formula is C₉H₈F₁₃NO₃S, reflecting the extensive fluorination of the hexyl chain and the presence of a sulfonamide functional group . The compound’s structure features a perfluorinated carbon backbone (C₆F₁₃) linked to a sulfonamide moiety modified with a 2-hydroxyethyl-methylamine group .
Synthesis and Manufacturing Pathways
Enantioselective Reduction Methods
A landmark patent (US5470973A) describes the synthesis of sulfonamide intermediates via enantioselective reduction using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™] . This method achieves high enantiomeric excess (≥94% ee) at mild temperatures (30°C), offering cost and efficiency advantages over stoichiometric approaches . The reaction pathway involves:
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Reduction of 3-(bromoacetyl)-2-thiophenesulfonamide with (+)-DIP-Chloride™.
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Cyclization to form a thieno-thiazin dioxide intermediate.
This catalytic process reduces reagent waste and enables scalable production, critical for industrial applications .
Alternative Synthetic Routes
Alternative methods include:
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Borane-Tetrahydrofuran Mediated Reduction: Yields enantiomerically enriched intermediates (90% yield, 91.6% ee) after purification via silica column chromatography .
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Oxazaborole-Catalyzed Asymmetric Synthesis: Utilizes chiral catalysts to achieve high stereocontrol, with post-reaction recovery of catalyst precursors .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry reveals distinct CCS values for 1-hexanesulfonamide derivatives :
Ionization Method | CCS (Ų) | Adduct |
---|---|---|
ESI- | 156.2 | [M-C₂H₄-OH]⁻ |
APCI- | 156.7 | [M-C₂H₄-OH]⁻ |
These metrics aid in compound identification during mass spectrometric analyses .
Spectral Characterization
mzCloud’s high-resolution mass spectral data (Orbitrap Fusion with FAIMS) provide reference spectra for 1-hexanesulfonamide :
Parameter | Value |
---|---|
Ionization Method | Negative Spray Ionization |
Analyzer | Fourier Transform (FT) |
Spectral Count | 391 spectra |
Tandem MS Levels | MS¹, MS², MS³ |
The InChI Key (InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)...) ensures unambiguous chemical identification .
Analytical and Regulatory Considerations
Detection and Quantification
Advanced mass spectrometry techniques (e.g., LC-FTMS) enable detection at trace levels (ppb), essential for environmental monitoring .
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